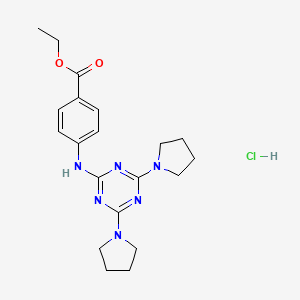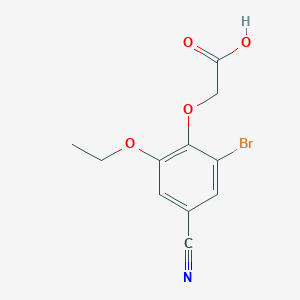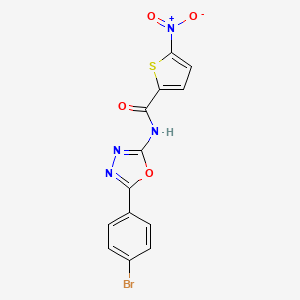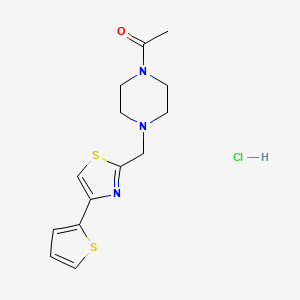![molecular formula C13H19BO4S B2929932 (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol CAS No. 2246848-14-4](/img/structure/B2929932.png)
(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol” is a chemical compound with the CAS Number: 2246848-14-4 . Its IUPAC name is 4-[2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethoxy]phenylboronic acid . The compound has a molecular weight of 282.17 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19BO4S . The InChI code for the compound is 1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.22±0.1 g/cm3 . Its boiling point is predicted to be 497.0±55.0 °C . The compound’s melting point and flash point are not specified in the search results .Applications De Recherche Scientifique
Compound Intermediates and Reactivity
The study of borane compounds, such as (4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol, often focuses on their roles as intermediates in chemical reactions and their unique reactivity profiles. For instance, the transformation of borane compounds under various conditions can lead to the formation of complex structures, as demonstrated by the work of Groteklaes and Paetzold (1988), where borane derivatives were explored for their potential to undergo hydrolysis and dehydrogenation, leading to the formation of novel boraindane derivatives and potential intermediates like ArBO (Groteklaes & Paetzold, 1988).
Asymmetric Synthesis and Catalysis
Borane complexes have also been studied for their utility in asymmetric synthesis, offering pathways to optically pure compounds. The synthesis of tertiary mono and diphosphine ligands via borane complexes, as described by Jugé et al. (1990), highlights the potential of borane derivatives in the enantioselective synthesis of complex molecules. Such methodologies are crucial for the development of catalysts and ligands with applications in pharmaceuticals and materials science (Jugé, Stephan, Laffitte, & Genêt, 1990).
Borane Reduction of Ketones
Borane complexes are pivotal in the enantioselective reduction of ketones, a fundamental reaction in organic synthesis. The work of Brunel et al. (1994) on chiral oxazaphospholidine-borane complexes as catalysts in the borane reduction of ketones showcases the importance of borane derivatives in achieving high enantioselectivity in synthetic chemistry. Such research underpins the development of new methodologies for the synthesis of chiral alcohols, which are key intermediates in drug development and other areas (Brunel, Buono, Baldy, Feneau‐Dupont, & Declercq, 1994).
Lewis Acid Catalysis
The application of borane complexes in Lewis acid catalysis is another area of significant interest. The catalytic asymmetric aldol reactions using chiral (acyloxy)borane complexes, as discussed by Furuta, Maruyama, and Yamamoto (1991), demonstrate the versatility of borane derivatives as Lewis acid catalysts. These reactions are fundamental in the construction of carbon-carbon bonds with high stereocontrol, essential for the synthesis of complex organic molecules (Furuta, Maruyama, & Yamamoto, 1991).
Propriétés
IUPAC Name |
[4-[2-(oxan-4-ylsulfanyl)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c15-14(16)11-1-3-12(4-2-11)18-9-10-19-13-5-7-17-8-6-13/h1-4,13,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDQGVIIKXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCSC2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)
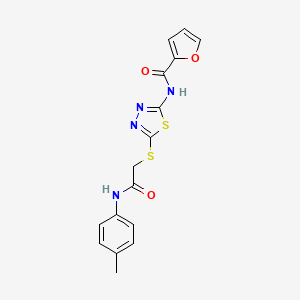
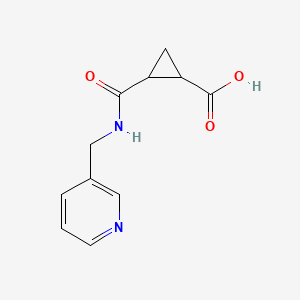
![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
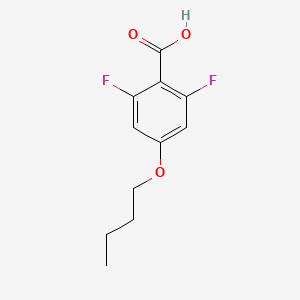
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)
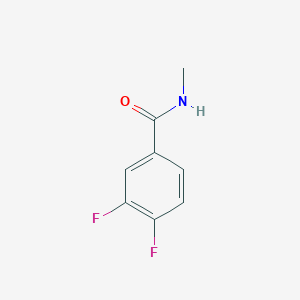
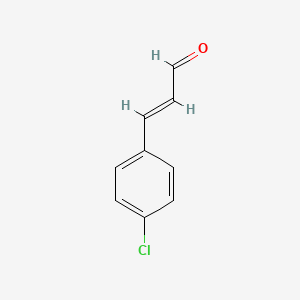
![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)
